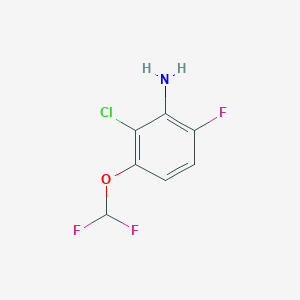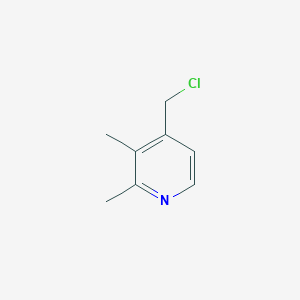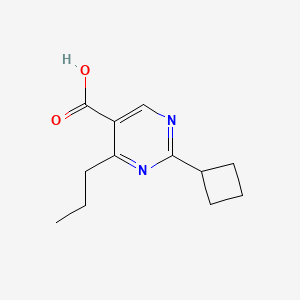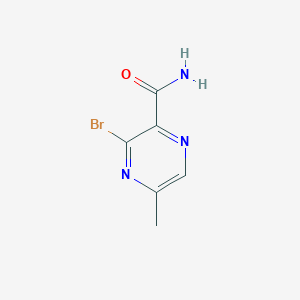
3-Bromo-5-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methylpyrazine-2-carboxamide: is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a carboxamide group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyrazine-2-carboxamide typically involves the bromination of 5-methylpyrazine-2-carboxamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-5-methylpyrazine-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted pyrazine derivatives.
Oxidation Reactions: Formation of pyrazine N-oxides.
Reduction Reactions: Formation of corresponding amines.
科学的研究の応用
Chemistry: 3-Bromo-5-methylpyrazine-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways and mechanisms.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are required to confirm these effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 3-Bromo-5-methylpyrazine-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxamide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
類似化合物との比較
3-Bromo-5-methylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
5-Methylpyrazine-2-carboxamide: Lacks the bromine atom at the third position.
3-Chloro-5-methylpyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-5-methylpyrazine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s potential as a versatile intermediate in chemical synthesis and its biological activity.
特性
分子式 |
C6H6BrN3O |
|---|---|
分子量 |
216.04 g/mol |
IUPAC名 |
3-bromo-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11) |
InChIキー |
PDAROFLSDQDKLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
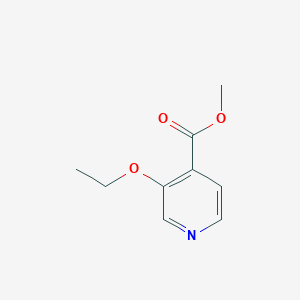
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
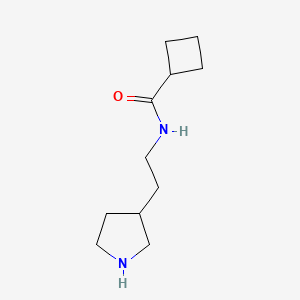

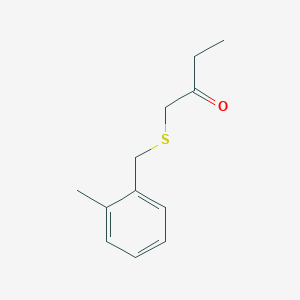

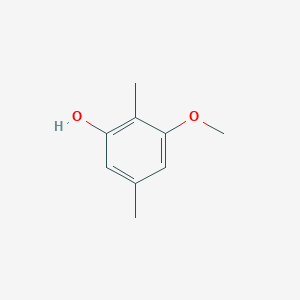
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
